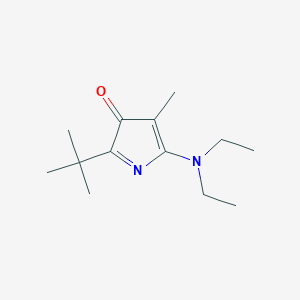
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one is an organic compound with a complex structure that includes a pyrrolone ring substituted with tert-butyl, diethylamino, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the reaction of tert-butylamine with a suitable precursor, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves cyclization to form the pyrrolone ring under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability. These systems allow for the continuous production of the compound, making the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which 2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrrolone ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-5-(diethylamino)-4-methyl-3H-pyrrol-3-one: shares similarities with other pyrrolone derivatives such as 2-tert-butyl-5-(methylamino)-4-methyl-3H-pyrrol-3-one and 2-tert-butyl-5-(ethylamino)-4-methyl-3H-pyrrol-3-one.
Uniqueness
This structural variation can lead to differences in reactivity, biological activity, and industrial utility .
Propiedades
Número CAS |
88596-72-9 |
|---|---|
Fórmula molecular |
C13H22N2O |
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
2-tert-butyl-5-(diethylamino)-4-methylpyrrol-3-one |
InChI |
InChI=1S/C13H22N2O/c1-7-15(8-2)12-9(3)10(16)11(14-12)13(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
OIPQDSIJKWBSJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=C(C(=O)C(=N1)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


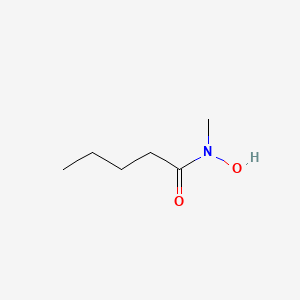
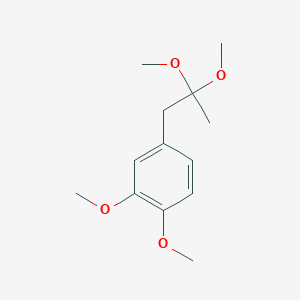
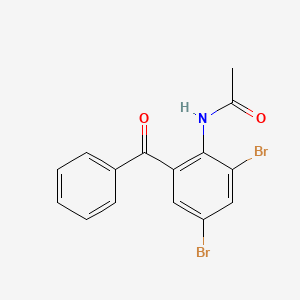
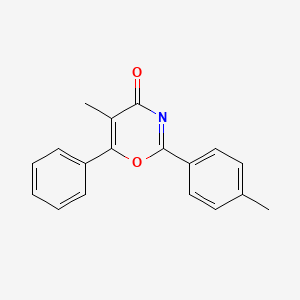
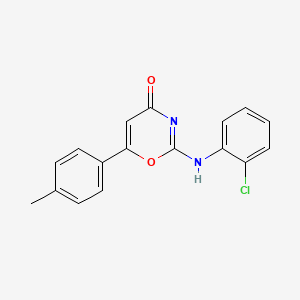
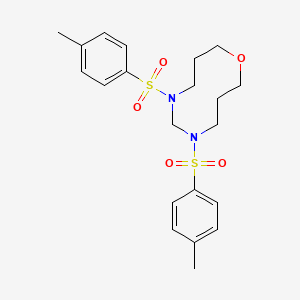

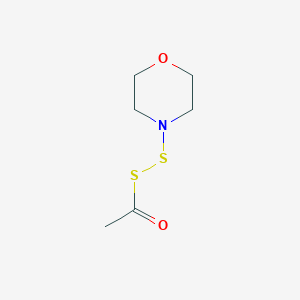
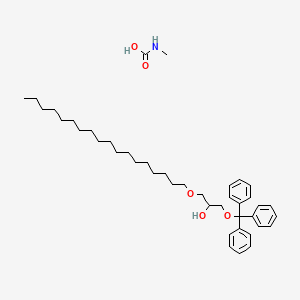
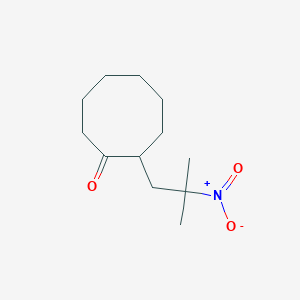

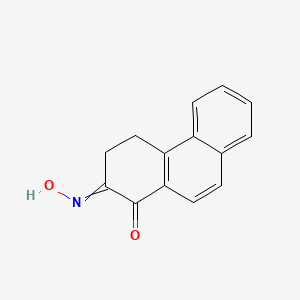
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)

